molecular formula C23H27N3O B4058314 1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol

1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol

Cat. No.: B4058314
M. Wt: 361.5 g/mol
InChI Key: SSZFCXOWXQPYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol” is a complex organic molecule. It contains a piperidinol group, which is a six-membered ring with one nitrogen atom and a hydroxyl group. It also contains a pyrazol group, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are six-membered rings of carbon atoms .

Scientific Research Applications

Structure-Activity Relationships in Cannabinoid Receptor Antagonists

Researchers have explored the structure-activity relationships of pyrazole derivatives, including compounds structurally related to "1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol," to understand their antagonistic activity against the brain cannabinoid receptor (CB1). These studies aimed to characterize cannabinoid receptor binding sites and develop pharmacological probes that could potentially antagonize the harmful effects of cannabinoids and cannabimimetic agents. Key structural requirements for potent and selective antagonistic activity include specific substituents on the pyrazole ring (Lan et al., 1999).

Molecular Interaction Studies

Further research on the molecular interaction of specific antagonists, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound within the same chemical family), with the CB1 cannabinoid receptor has provided insights into the binding mechanisms and the development of pharmacophore models. This research has implications for understanding the steric and electrostatic characteristics necessary for binding to the CB1 receptor, offering a foundation for designing more effective cannabinoid receptor ligands (Shim et al., 2002).

Dopamine Receptor Ligands

Investigations into 4-heterocyclylpiperidines, which share a core structural motif with "this compound," have identified compounds with nanomolar affinity for human dopamine D4 receptors. These compounds show significant selectivity over D2 and D3 receptors, indicating potential for therapeutic application in conditions associated with dopamine system dysregulation (Rowley et al., 1997).

Synthesis and Metabolic Studies

Research on the synthesis and in vitro metabolism of diarylpyrazoles, a group that includes compounds related to "this compound," has expanded our understanding of how these compounds are metabolized in the body. These studies are crucial for the development of cannabinoid receptor ligands with improved pharmacokinetic profiles (Zhang et al., 2005).

Properties

IUPAC Name

1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-17-8-9-18(2)22(14-17)26-16-20(15-25-12-10-21(27)11-13-25)23(24-26)19-6-4-3-5-7-19/h3-9,14,16,21,27H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZFCXOWXQPYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(C(=N2)C3=CC=CC=C3)CN4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol
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1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol
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1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol
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1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol
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1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol
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1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol

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